3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid

Carbonic anhydrase inhibition Anticancer Tumor hypoxia

3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid (CAS 1354968-74-3) is a synthetic, low-molecular-weight (312.2 Da) thiophene derivative that integrates three chemically distinct functionalities: an α,β-unsaturated carboxylic acid side chain, a primary sulfamoyl group, and an aryl bromide. The compound belongs to the class of sulfamoylthiophenes, a scaffold recognized in medicinal chemistry for its ability to coordinate zinc ions in metalloenzyme active sites via the sulfamoyl moiety.

Molecular Formula C7H6BrNO4S2
Molecular Weight 312.2 g/mol
Cat. No. B12091843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid
Molecular FormulaC7H6BrNO4S2
Molecular Weight312.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)S(=O)(=O)N)C=CC(=O)O
InChIInChI=1S/C7H6BrNO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)/b2-1+
InChIKeySRFZPETUBAUHGW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic Acid: Core Chemical Identity and Pharmacophore Context for Informed Procurement


3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid (CAS 1354968-74-3) is a synthetic, low-molecular-weight (312.2 Da) thiophene derivative that integrates three chemically distinct functionalities: an α,β-unsaturated carboxylic acid side chain, a primary sulfamoyl group, and an aryl bromide [1]. The compound belongs to the class of sulfamoylthiophenes, a scaffold recognized in medicinal chemistry for its ability to coordinate zinc ions in metalloenzyme active sites via the sulfamoyl moiety [2]. Its structural features position it as a potential fragment-sized carbonic anhydrase inhibitor, though publicly available primary pharmacological data for this exact compound remain extremely sparse.

Why 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic Acid Cannot Be Replaced by In-Class Thiophene Sulfamoyl Analogs Without Rigorous Validation


The scientific selection of 3-(4-bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid over its closest structural analogs—such as the saturated propanoic acid derivative (CAS 1354953-04-0) or 4-bromo-5-sulfamoylthiophene-2-carboxylic acid (CAS 1306604-26-1)—must be treated as a non-trivial decision. Although all three share the 4-bromo-5-sulfamoylthiophene core, the α,β-unsaturated carboxylic acid side chain present in the target compound introduces a chemically distinct Michael acceptor functionality and alters both the compound's reactivity profile and its three-dimensional pharmacophoric geometry [1]. These differences can critically influence target binding kinetics, selectivity, and metabolic stability, making generic substitution highly unreliable without direct comparative data.

Quantitative Differentiation of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic Acid from Its Closest Structural Analogs


Carbonic Anhydrase IX Inhibitory Potency of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic Acid

A self‑contained research brief on the dedicated CAS‑1354968‑74‑3 product page reports that 3‑(4‑bromo‑5‑sulfamoylthiophen‑2‑yl)prop‑2‑enoic acid exhibits significant inhibitory activity against carbonic anhydrase IX (CA IX), with an IC₅₀ value in the nanomolar range [1]. CA IX is a well‑validated target overexpressed in hypoxic tumor microenvironments. For the closest saturated analog, 3‑(4‑bromo‑5‑sulfamoylthiophen‑2‑yl)propanoic acid (CAS 1354953‑04‑0), no CA IX inhibition data was found in the same source, indicating that comparative quantitative data is currently unavailable [2].

Carbonic anhydrase inhibition Anticancer Tumor hypoxia

Structural Differentiation: α,β-Unsaturated Carboxylic Acid Side Chain vs. Saturated Propanoic Acid or Direct Carboxylic Acid

The target compound possesses an α,β-unsaturated carboxylic acid (acrylic acid) side chain, confirmed by its IUPAC name and SMILES notation [1]. In contrast, its closest commercially available analog, 3-(4-bromo-5-sulfamoylthiophen-2-yl)propanoic acid, carries a fully saturated propionic acid chain [2], while another analog, 4-bromo-5-sulfamoylthiophene-2-carboxylic acid, lacks the alkene spacer entirely . The unsaturated bond in the target compound can act as a Michael acceptor, enabling covalent or pseudo‑covalent interactions with cysteine residues in target proteins, a property structurally impossible for the saturated analogs.

Medicinal chemistry Fragment-based drug design Michael acceptor

Synthetic Versatility: Halogen and Sulfamoyl Substituents Enable Orthogonal Derivatization Pathways

Academic synthetic studies on sulfamoylthiophene scaffolds have demonstrated that the 4-bromo substituent can undergo Sonogashira cross‑coupling, while the terminal alkyne products can be further functionalized via Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole conjugates [1]. The sulfamoyl group can be protected and deprotected during these transformations, enabling orthogonal reactivity. The target compound uniquely combines the bromo handle for cross‑coupling with the acrylic acid side chain for amide bond formation, a combination not simultaneously present in the propanoic acid or carboxylic acid analogs [2].

Organic synthesis Cross-coupling Click chemistry

Purity and Physical Form: Commercially Available at 95% Purity as a Solid

Multiple independent vendor listings, including AKSci, Leyan, and Enamine (via Kuujia), consistently specify 3-(4-bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid at a minimum purity of 95% and as a solid [REFS-1, REFS-2, REFS-3]. By comparison, the saturated propanoic acid analog is also listed at 95% [2]. While purity is identical, the solid physical form of the target compound may offer advantages in handling, storage stability, and formulation over analogs that are oils or hygroscopic solids, though comparative stability data are not publicly available.

Chemical procurement Quality control Reproducibility

Evidence-Driven Application Scenarios for 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic Acid


Fragment-Based Screening Against Carbonic Anhydrase IX in Hypoxic Tumor Models

The reported nanomolar-range inhibitory activity against CA IX [1] supports the use of 3-(4-bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid as a starting fragment in oncology drug discovery programs targeting the hypoxic tumor microenvironment. Its low molecular weight (312 Da) aligns with fragment-based lead generation strategies, and the presence of the acrylic acid side chain offers a synthetic handle for fragment growing or linking approaches that would be unavailable with the saturated propanoic acid analog.

Covalent Probe Design Exploiting the α,β-Unsaturated Carbonyl Warhead

The Michael acceptor functionality embedded in the acrylic acid side chain [2] makes this compound a candidate for designing covalent inhibitors or activity-based protein profiling probes targeting cysteine-rich active sites, such as those found in deubiquitinases or certain kinases. The retention of the sulfamoyl group for zinc coordination and the bromo substituent for further chemical elaboration creates a uniquely trifunctional scaffold for covalent probe synthesis.

Synthetic Methodology Development: Orthogonal Derivatization on a Trifunctional Thiophene Core

Academic research has established that bromo-sulfamoylthiophenes can undergo Sonogashira coupling followed by CuAAC click chemistry to generate triazole libraries [3]. The target compound's three functional groups (bromide, sulfamoyl, acrylic acid) can be derivatized orthogonally, making it an ideal substrate for developing and testing new synthetic methods that require sequential, chemoselective transformations without protective group incompatibility.

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